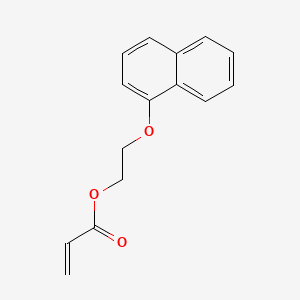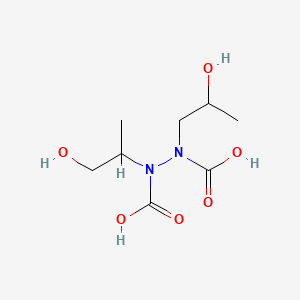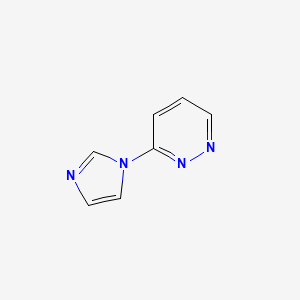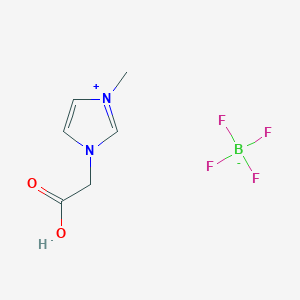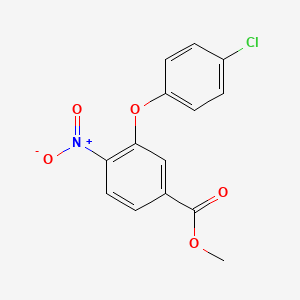![molecular formula C26H50N4O2 B13773024 N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide CAS No. 7355-50-2](/img/structure/B13773024.png)
N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is an organic compound characterized by its unique structure, which includes two dodecylideneamino groups attached to an oxamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide typically involves the condensation of dodecylamine with oxalic acid derivatives under controlled conditions. One common method includes the reaction of dodecylamine with oxalyl chloride to form the intermediate dodecylideneamino oxalyl chloride, which is then reacted with another equivalent of dodecylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of dodecylidene oxides.
Reduction: Formation of dodecylamines.
Substitution: Formation of substituted oxamides.
Aplicaciones Científicas De Investigación
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Oxamide: A simpler analog with two amide groups attached to an oxalic acid backbone.
Fumaramide: Contains an ethylene bridge between two amide groups, offering different reactivity and properties.
N,N’-Bis(2-hydroxyethyl)oxamide: A derivative with hydroxyethyl groups, used in different applications
Uniqueness
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is unique due to its long dodecylidene chains, which impart specific hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties and specific molecular interactions .
Propiedades
Número CAS |
7355-50-2 |
|---|---|
Fórmula molecular |
C26H50N4O2 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide |
InChI |
InChI=1S/C26H50N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-29-25(31)26(32)30-28-24-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3,(H,29,31)(H,30,32)/b27-23-,28-24+ |
Clave InChI |
DAFBTKQYABQJAJ-VRQWBOTBSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=N/NC(=O)C(=O)N/N=C\CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC=NNC(=O)C(=O)NN=CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



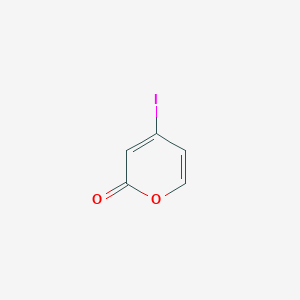
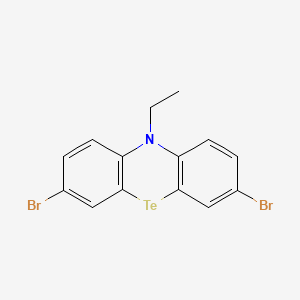

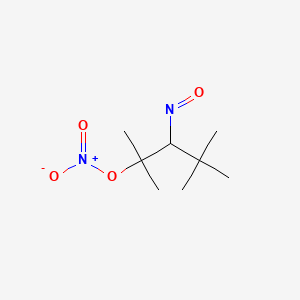
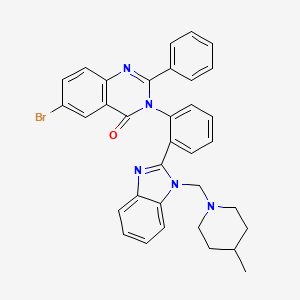
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
